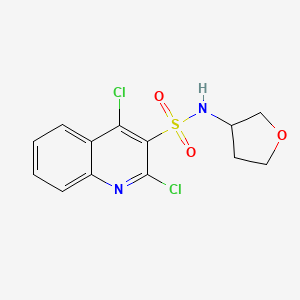

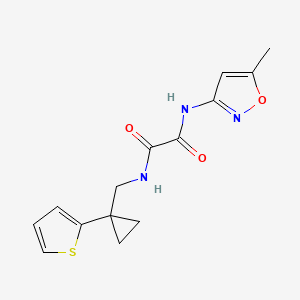

(Z)-2-(4-(3-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(4-(3-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been the subject of extensive research, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been studied in detail.

Applications De Recherche Scientifique

Green Synthesis in Ionic Liquid Media

A study by Shahvelayati, Hajiaghababaei, and Panahi Sarmad (2017) describes an efficient synthesis of a compound similar to (Z)-2-(4-(3-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol. This synthesis was achieved through a three-component tandem reaction in ionic liquid, highlighting a green and sustainable approach in chemical synthesis (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Catalytic Applications in Oxidation Reactions

Ghorbanloo and Maleki Alamooti (2017) investigated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y. This complex demonstrated efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons, suggesting potential industrial applications for similar thiazole-based compounds (Ghorbanloo & Maleki Alamooti, 2017).

Fluorescent Chemosensor Development

Manna, Chowdhury, and Patra (2020) developed a phenyl thiadiazole-based Schiff base receptor as a chemosensor for Al3+ ions. This chemosensor showed quick responses and excellent selectivity, indicating the potential of thiazole derivatives in sensitive detection applications (Manna, Chowdhury, & Patra, 2020).

Antimicrobial Activity of Thiazole Derivatives

Vinusha, Shivaprasad, Chandan, and Begum (2015) synthesized two imino-4-methoxyphenol thiazole derived Schiff bases, studying their antimicrobial activity against various bacteria and fungi. These compounds demonstrated moderate activity, suggesting a role for thiazole derivatives in developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Applications in Olefin Epoxidation

Ghorbanloo, Bikas, and Małecki (2016) studied molybdenum(VI) complexes with a thiazole-hydrazone ligand, showcasing their use as catalysts for olefin oxidation. The findings suggest potential applications in industrial chemical processes (Ghorbanloo, Bikas, & Małecki, 2016).

Propriétés

IUPAC Name |

2-[4-(3-methoxyphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-14-6-3-4-9-17(14)20-19-21(10-11-22)18(13-24-19)15-7-5-8-16(12-15)23-2/h3-9,12-13,22H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICKWBIGKGVPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)OC)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2889509.png)

![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2889512.png)

![(3Z)-3-{[(2-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889514.png)

![{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2889515.png)

![7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2889518.png)

![(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2889520.png)

![2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2889525.png)